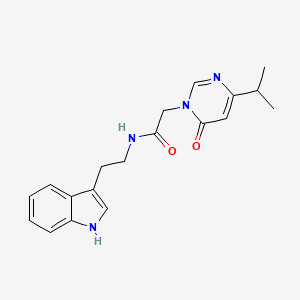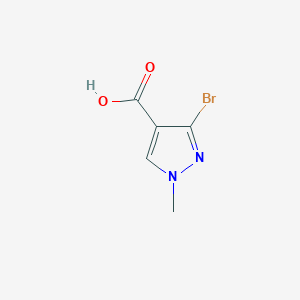![molecular formula C12H16N2O5S B2831088 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid CAS No. 781626-63-9](/img/structure/B2831088.png)
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid” is a chemical compound with the CAS Number: 781626-63-9 . It has a molecular weight of 300.34 and is typically available in powder form . The IUPAC name for this compound is ( {4- [ (isopropylamino)sulfonyl]benzoyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility are not available in the search results .Aplicaciones Científicas De Investigación
Organic Acid Vapours and Corrosion of Copper
A review by Bastidas and La Iglesia (2007) on the effect of organic acid vapours, such as acetic acid, on the corrosion of copper highlights the environmental and industrial significance of carboxylic acids. The study emphasizes the corrosive nature of acetic acid vapours, especially in industrial environments where vinegar and other acetic acid sources are prevalent. This work underlines the importance of understanding the corrosive effects of organic acids on metals, which could be relevant in contexts where "2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid" may interact with metallic surfaces or is used in processes involving metal corrosion or protection (Bastidas & La Iglesia, 2007).
Advanced Oxidation Processes for Degradation of Acetaminophen
Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes (AOPs), detailing the pathways, by-products, and biotoxicity of degradation products. While the focus is on acetaminophen, the study provides valuable insights into the environmental fate and treatment of organic compounds, including carboxylic acids, via AOPs. This information could be extrapolated to understand the environmental impact and degradation pathways of related compounds, including "this compound" (Qutob et al., 2022).
Microbial Production of Volatile Fatty Acids
Bhatia and Yang (2017) provide a comprehensive review on the microbial production of volatile fatty acids (VFAs) from biomass, highlighting the importance of VFAs as building blocks for synthesizing commercially significant chemicals. The review discusses various production methods, applications, and challenges of VFAs, which could offer context for the biotechnological applications and environmental implications of similar compounds, including "this compound" (Bhatia & Yang, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s primary targets and mode of action.
Propiedades
IUPAC Name |
2-[[4-(propan-2-ylsulfamoyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDMYFAGBTHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)

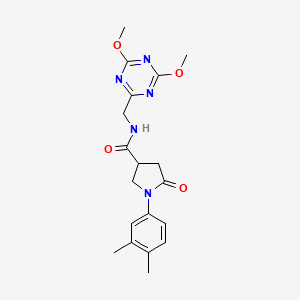
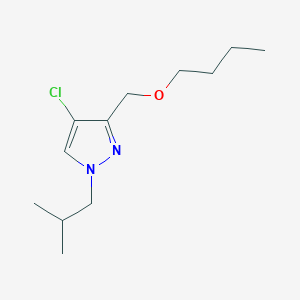
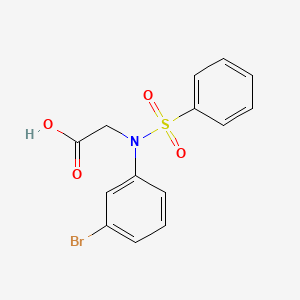
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2831017.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
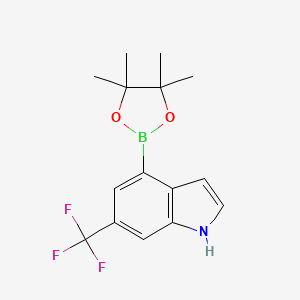
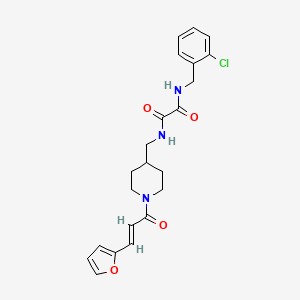
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)
